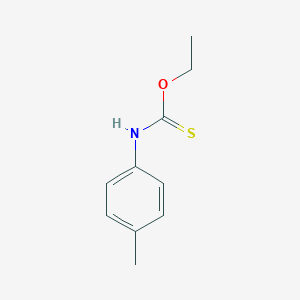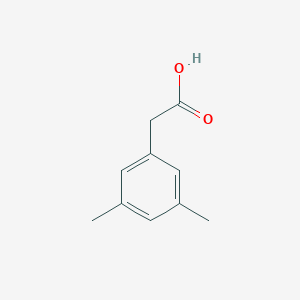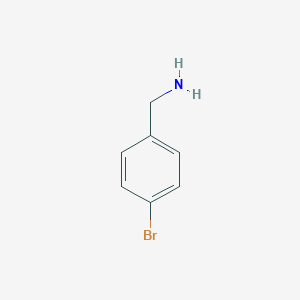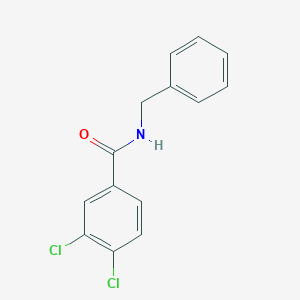
N-benzyl-3,4-dichlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-3,4-dichlorobenzamide, also known as prochloraz, is a synthetic fungicide that is widely used in agriculture to protect crops from fungal infections. It belongs to the chemical class of benzimidazoles and has a broad spectrum of activity against fungal pathogens. In recent years, there has been growing interest in the scientific community to study the synthesis, mechanism of action, and physiological effects of prochloraz.
Mécanisme D'action
The mechanism of action of N-benzyl-3,4-dichlorobenzamide involves the inhibition of fungal cytochrome P450 enzymes, which are essential for the synthesis of ergosterol, a key component of fungal cell membranes. This leads to the disruption of fungal membrane integrity and ultimately results in fungal cell death.
Effets Biochimiques Et Physiologiques
Prochloraz has been shown to have a number of biochemical and physiological effects on fungal cells. It inhibits the growth of fungal hyphae, impairs spore germination, and reduces the production of fungal toxins. In addition, N-benzyl-3,4-dichlorobenzamide has been found to have a low toxicity to non-target organisms, making it a relatively safe fungicide for use in agriculture.
Avantages Et Limitations Des Expériences En Laboratoire
Prochloraz has a number of advantages for use in laboratory experiments. It is readily available, has a long shelf-life, and is relatively inexpensive. However, there are also some limitations to its use. Prochloraz can be toxic to some cell types, and its effects may vary depending on the specific fungal species being studied.
Orientations Futures
There are many potential future directions for research on N-benzyl-3,4-dichlorobenzamide. One area of interest is the development of new formulations that can improve its efficacy and reduce its environmental impact. Another area of research is the study of N-benzyl-3,4-dichlorobenzamide's effects on non-target organisms, including beneficial insects and soil microbes. Finally, there is also interest in exploring the potential use of N-benzyl-3,4-dichlorobenzamide in the treatment of fungal infections in humans and animals.
Conclusion
In conclusion, N-benzyl-3,4-dichlorobenzamide is a synthetic fungicide that has been widely used in agriculture to protect crops from fungal infections. It has a broad spectrum of activity against fungal pathogens and has been extensively studied for its mechanism of action and physiological effects. While there are some limitations to its use, N-benzyl-3,4-dichlorobenzamide has many potential future directions for research, including the development of new formulations and the exploration of its potential use in human and animal health.
Méthodes De Synthèse
The synthesis of N-benzyl-3,4-dichlorobenzamide involves the reaction of 3,4-dichloroaniline with benzyl chloride in the presence of a base, followed by the reaction with thiourea and sodium hydroxide to form the final product. The synthesis process is well-established and has been optimized for commercial production.
Applications De Recherche Scientifique
Prochloraz has been extensively studied for its antifungal activity and has been found to be effective against a wide range of fungal pathogens. It has been used to control fungal infections in crops such as cereals, fruits, vegetables, and ornamental plants. In addition, N-benzyl-3,4-dichlorobenzamide has also been studied for its potential use in the treatment of fungal infections in humans and animals.
Propriétés
Numéro CAS |
28394-01-6 |
|---|---|
Nom du produit |
N-benzyl-3,4-dichlorobenzamide |
Formule moléculaire |
C14H11Cl2NO |
Poids moléculaire |
280.1 g/mol |
Nom IUPAC |
N-benzyl-3,4-dichlorobenzamide |
InChI |
InChI=1S/C14H11Cl2NO/c15-12-7-6-11(8-13(12)16)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) |
Clé InChI |
WNRUZDLCZDWZTD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)Cl)Cl |
Autres numéros CAS |
28394-01-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




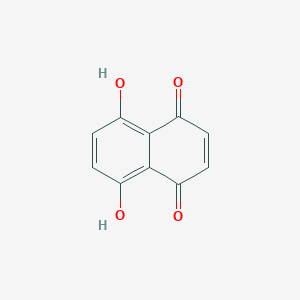
![3-Methoxy-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B181070.png)

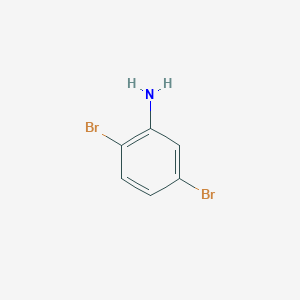
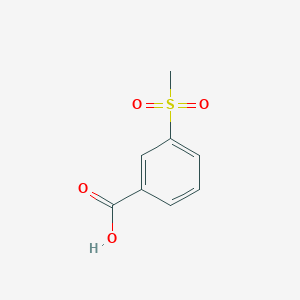
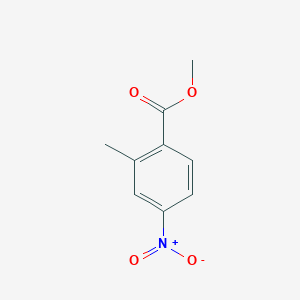

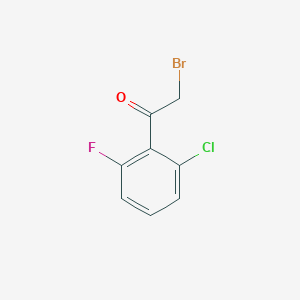
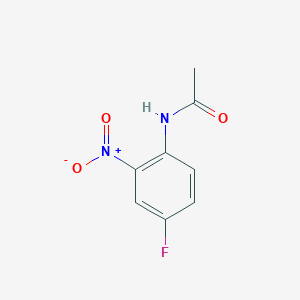
![1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B181083.png)
